molecular formula C18H14FNO3S B6361127 1-(4-Fluoro-benzenesulfonyl)-2-methyl-5-phenyl-1H-pyrrole-3-carbaldehyde CAS No. 881673-39-8

1-(4-Fluoro-benzenesulfonyl)-2-methyl-5-phenyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B6361127
CAS No.: 881673-39-8
M. Wt: 343.4 g/mol
InChI Key: IQZBDHYKADDTAI-UHFFFAOYSA-N
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Description

1-(4-Fluoro-benzenesulfonyl)-2-methyl-5-phenyl-1H-pyrrole-3-carbaldehyde is a complex organic compound characterized by its unique structure, which includes a fluoro-benzenesulfonyl group, a methyl group, a phenyl group, and a pyrrole ring with a carbaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-benzenesulfonyl)-2-methyl-5-phenyl-1H-pyrrole-3-carbaldehyde typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-fluorobenzenesulfonyl chloride with a suitable pyrrole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl-pyrrole intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-benzenesulfonyl)-2-methyl-5-phenyl-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The carbaldehyde group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbaldehyde group can be reduced to form alcohols.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluoro group.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(4-Fluoro-benzenesulfonyl)-2-methyl-5-phenyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-benzenesulfonyl)-2-methyl-5-phenyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluoro-benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The carbaldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. These interactions can result in various biological effects, including modulation of signaling pathways and inhibition of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluoro-benzenesulfonyl group, along with the pyrrole ring and carbaldehyde functional group, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-2-methyl-5-phenylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO3S/c1-13-15(12-21)11-18(14-5-3-2-4-6-14)20(13)24(22,23)17-9-7-16(19)8-10-17/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZBDHYKADDTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1S(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 1-[(4-fluorophenyl)sulfonyl]-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate (380 mg) was dissolved in tetrahydrofuran (15 mL), and the mixture was cooled to −78° C. A 1.5 mol/l solution (1.96 mL) of diisobutylaluminum hydride in toluene was added dropwise, and the mixture was further stirred at −78° C. for 1 hr. 1 mol/l Hydrochloric acid (20 mL) was added to the reaction mixture, and the mixture was stirred at room temperature for 15 min and extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=9:1→2:1). The obtained brown oil was dissolved in acetonitrile (5 mL), and the mixture was cooled to 0° C. Tetra-n-propylammonium perruthenate (34 mg), N-methylmorpholine N-oxide (172 mg) and molecular sieves 4A powder (500 mg) were added, and the mixture was stirred at room temperature for 1 hr. The reaction mixture was concentrated under reduced pressure, and the residue was suspended in ethyl acetate, and filtered through celite. The filtrate was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=9:1→2:1) to give the title compound as a colorless oil (yield 210 mg, 62%).
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
1.96 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
62%

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